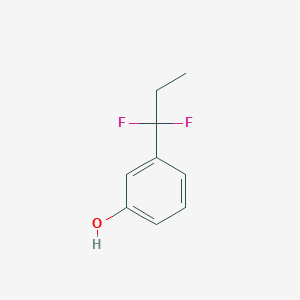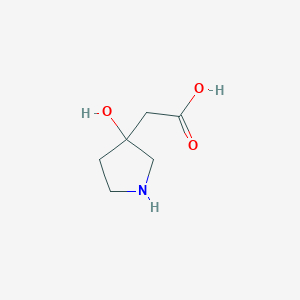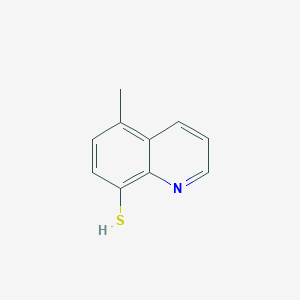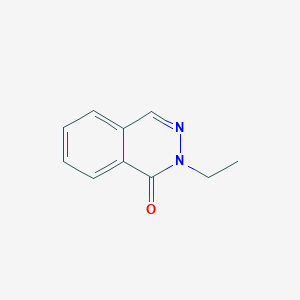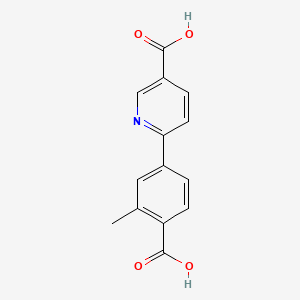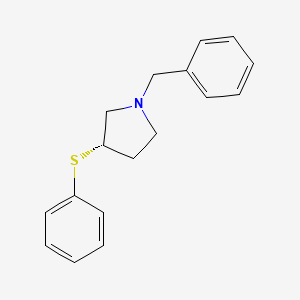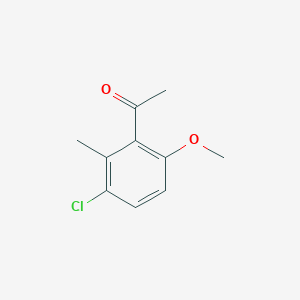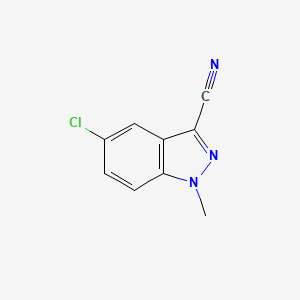![molecular formula C44H30N4 B11768816 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B11768816.png)
2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with biphenyl and pyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate biphenyl and pyridinyl precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and pyridinyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce new functional groups into the biphenyl or pyridinyl rings .
科学的研究の応用
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of 2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The biphenyl and pyridinyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and molecular functions .
類似化合物との比較
Similar Compounds
2,4-Di(pyridin-2-yl)-1,3,5-triazine: Similar triazine core but with pyridinyl groups instead of biphenyl.
2,4-Di(biphenyl)-1,3,5-triazine: Similar biphenyl substitution but lacks the pyridinyl group.
2,4-Di(pyridin-2-yl)-pyrimidine: A pyrimidine core with pyridinyl groups .
Uniqueness
2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its combination of biphenyl and pyridinyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and molecular research .
特性
分子式 |
C44H30N4 |
|---|---|
分子量 |
614.7 g/mol |
IUPAC名 |
2,4-bis(4-phenylphenyl)-6-[4-(4-pyridin-2-ylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C44H30N4/c1-3-9-31(10-4-1)33-16-24-38(25-17-33)42-46-43(39-26-18-34(19-27-39)32-11-5-2-6-12-32)48-44(47-42)40-28-20-36(21-29-40)35-14-22-37(23-15-35)41-13-7-8-30-45-41/h1-30H |
InChIキー |
LFMXNLSGFAWGLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



